Product packaging for Ethyl [(2-methoxybenzyl)amino](oxo)acetate(Cat. No.:CAS No. 349119-40-0)

Ethyl [(2-methoxybenzyl)amino](oxo)acetate

Cat. No.: B2796147
CAS No.: 349119-40-0
M. Wt: 237.255
InChI Key: SCYDUHLQCLKQST-UHFFFAOYSA-N
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Description

Structural Framework and Its Significance in Organic and Medicinal Chemistry

The structure of Ethyl (2-methoxybenzyl)aminoacetate can be deconstructed into three key components: the ethyl oxoacetate core, the amide linker, and the 2-methoxybenzyl substituent.

Ethyl Oxoacetate Core: This α-keto ester moiety is a versatile precursor in organic synthesis. The presence of two adjacent carbonyl groups makes it highly reactive and susceptible to a variety of chemical transformations.

Amide Linker: The amide bond provides structural rigidity and is a common feature in biologically active molecules, including peptides and pharmaceuticals. It can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

2-Methoxybenzyl Substituent: The benzyl (B1604629) group, with a methoxy (B1213986) (-OCH3) substituent at the ortho position, significantly influences the molecule's electronic properties and spatial arrangement. The methoxy group can affect the compound's solubility, reactivity, and how it interacts with biological receptors. guidechem.com 2-Methoxybenzylamine (B130920), a precursor to this moiety, is a known intermediate in the synthesis of compounds such as GABAA receptor ligands, which have potential as analgesic agents. thermofisher.com

The combination of these groups in a single molecule creates a scaffold with potential for diverse applications. The ester can be hydrolyzed or transesterified, the amide bond can be cleaved under certain conditions, and the aromatic ring can undergo further substitution, making it a valuable template for creating libraries of related compounds for chemical and biological screening.

Table 1: Physicochemical Properties of Ethyl (2-methoxybenzyl)aminoacetate
PropertyValue
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
AppearancePredicted: White to off-white solid or colorless oil
SolubilityPredicted: Soluble in organic solvents like DMSO, methanol, ethyl acetate (B1210297)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

Historical Precedents and Related Oxoacetate Derivatives in Synthesis and Biological Activity

The oxoacetate or oxamate (B1226882) framework is a recurring motif in compounds with significant biological activity. Historically, related molecules have been synthesized and investigated for a range of therapeutic applications. The synthesis of such compounds typically involves the reaction of an amine with a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate (B1200264). wikipedia.orgacs.org

Several analogous compounds have been studied, demonstrating the versatility of the oxamate scaffold:

Trypanocidal Agents: A study on the benzyl ester of N-propyl oxamate revealed that the benzyl ester derivative was significantly more effective against Trypanosoma cruzi, the parasite that causes Chagas disease, than its ethyl ester counterpart. nih.govnih.gov This highlights the critical role that the ester and N-substituent groups play in the biological activity of oxamates, likely by influencing cell penetration and metabolic stability. nih.gov

Anticoagulants: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a known intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. chemicalbook.com This demonstrates the utility of N-heterocyclic oxamates in developing cardiovascular drugs.

Enzyme Inhibitors: Other N-substituted oxamate derivatives have been explored as inhibitors for various enzymes. For example, peptoids containing an N-benzyl acetamide (B32628) structure have shown selective inhibition of butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases. abq.org.br

Antimicrobial and Antioxidant Agents: Research into related structures, such as N-benzylamino fumaramates and phenyl amino acetic acid hydrazides, has shown that the inclusion of an N-benzyl group can confer antibacterial and antioxidant properties. asianpubs.orgresearchgate.net

These examples underscore a rich history of using the oxamate core to develop biologically active molecules. The specific substitution pattern on the aromatic ring and the nature of the ester group are key determinants of the compound's ultimate function.

Table 2: Examples of Structurally Related Oxoacetate Derivatives and Their Applications
Compound NameStructural Moiety of InterestReported Application/ActivityReference
Benzyl ester of N-propyl oxamateN-propyl, Benzyl esterTrypanocidal agent nih.govnih.gov
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetateN-(5-chloropyridin-2-yl)Intermediate for the anticoagulant Edoxaban chemicalbook.com
Ethyl (2-methylphenyl)aminoacetateN-(2-methylphenyl)Synthetic building block nih.gov
Ethyl 2-((2,4-dimethoxybenzyl)amino)-2-oxoacetateN-(2,4-dimethoxybenzyl)Research chemical chemicalbook.com

Rationale for Investigating Ethyl (2-methoxybenzyl)aminoacetate: Unaddressed Research Questions

Despite the extensive research into related oxamate compounds, Ethyl (2-methoxybenzyl)aminoacetate remains largely unexplored. This knowledge gap presents a clear rationale for its investigation. The primary unaddressed research questions revolve around how the specific placement of the methoxy group at the ortho position of the benzyl ring influences the compound's properties compared to its isomers and other related molecules.

Key areas for future research include:

Systematic Synthesis and Characterization: Developing an efficient and scalable synthesis route is the first critical step. Standard methods, likely involving the reaction of 2-methoxybenzylamine with ethyl oxalyl chloride, need to be optimized and the resulting compound fully characterized using modern analytical techniques. guidechem.com

Conformational Analysis: The ortho-methoxy group may sterically influence the orientation of the benzyl group relative to the oxamate core. This could have significant implications for how the molecule binds to biological targets. Computational and experimental studies are needed to determine its preferred conformation.

Screening for Biological Activity: Based on the activities of related compounds, a targeted screening campaign is warranted. This could include assays for antimicrobial, antifungal, anticancer, antioxidant, and enzyme inhibitory (e.g., cholinesterase, factor Xa) activities. chemicalbook.comabq.org.brasianpubs.orgmdpi.com Comparing the activity of the 2-methoxy isomer with the known 4-methoxy isomer could provide valuable structure-activity relationship (SAR) data. nih.gov

Medicinal Chemistry Applications: Should promising biological activity be discovered, the compound could serve as a "hit" molecule for a medicinal chemistry program. The ethyl ester and the aromatic ring provide convenient handles for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B2796147 Ethyl [(2-methoxybenzyl)amino](oxo)acetate CAS No. 349119-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-methoxyphenyl)methylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYDUHLQCLKQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Mechanistic Pathways for Ethyl 2 Methoxybenzyl Aminoacetate

Convergent and Divergent Synthetic Approaches to Ethyl (2-methoxybenzyl)aminoacetate

The synthesis of Ethyl (2-methoxybenzyl)aminoacetate is most readily achieved through a convergent synthesis approach. This strategy involves the direct coupling of two key fragments: (2-methoxybenzyl)amine and an ethyl oxalyl derivative. This approach is efficient as it builds the target molecule in a single key step from readily available starting materials.

Two primary variations of this convergent synthesis are plausible:

Reaction with Ethyl Oxalyl Chloride: (2-methoxybenzyl)amine can be reacted with ethyl oxalyl chloride. This is typically a rapid and high-yielding reaction due to the high reactivity of the acyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction with Diethyl Oxalate (B1200264): Alternatively, (2-methoxybenzyl)amine can be reacted with diethyl oxalate. This reaction is generally slower than with the acyl chloride and may require heating. The reaction proceeds by nucleophilic attack of the amine on one of the ester carbonyl groups, with the elimination of ethanol. An excess of the amine or the use of a catalyst may be necessary to drive the reaction to completion.

A divergent synthetic approach can be envisioned for the generation of a library of analogs of Ethyl (2-methoxybenzyl)aminoacetate. This strategy would involve the synthesis of a common intermediate that can be subsequently reacted with a variety of substituted benzylamines. For instance, a highly reactive oxamate (B1226882) precursor could be generated and then exposed to a library of amines in a parallel fashion. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions and Catalyst Systems for Ethyl (2-methoxybenzyl)aminoacetate Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of Ethyl (2-methoxybenzyl)aminoacetate. Key parameters to consider include the choice of solvent, temperature, stoichiometry of reactants, and the use of catalysts.

Solvent: The choice of solvent depends on the specific reactants. For the reaction with ethyl oxalyl chloride, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used to avoid side reactions with the acyl chloride. For the reaction with diethyl oxalate, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, or the reaction may be run neat.

Temperature: The reaction with the highly reactive ethyl oxalyl chloride is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side product formation. In contrast, the less reactive diethyl oxalate may require elevated temperatures to achieve a reasonable reaction rate.

Stoichiometry: The molar ratio of the amine to the acylating agent can influence the outcome. For the reaction with ethyl oxalyl chloride, a slight excess of the amine or the use of two equivalents of the amine (one to react and one to act as a base) can be employed. In the reaction with diethyl oxalate, using an excess of the amine can help to drive the equilibrium towards the product.

Catalyst Systems: While the reaction with ethyl oxalyl chloride often does not require a catalyst other than a base, the reaction with diethyl oxalate can benefit from catalysis. Lewis acids or Brønsted acids can activate the ester carbonyl group towards nucleophilic attack. Furthermore, in the context of amide bond formation, various coupling agents developed for peptide synthesis could potentially be adapted.

Table 1: General Parameters for Optimization of Ethyl (2-methoxybenzyl)aminoacetate Synthesis

ParameterCondition for Reaction with Ethyl Oxalyl ChlorideCondition for Reaction with Diethyl OxalateRationale
SolventDichloromethane, Tetrahydrofuran, Ethyl AcetateDimethylformamide, Dimethyl Sulfoxide, NeatTo ensure solubility of reactants and compatibility with the acylating agent.
Temperature0 °C to room temperatureRoom temperature to elevated temperatures (e.g., 80-100 °C)To control the reaction rate and minimize side reactions.
BaseTriethylamine, Pyridine, Excess (2-methoxybenzyl)amineGenerally not required, but a non-nucleophilic base can be used.To neutralize the HCl byproduct in the acyl chloride reaction.
CatalystGenerally not requiredLewis acids (e.g., ZnCl2, Ti(OiPr)4), Brønsted acidsTo activate the less reactive ester carbonyl group.

Elucidation of Reaction Mechanisms in the Synthesis of Ethyl (2-methoxybenzyl)aminoacetate

The formation of Ethyl (2-methoxybenzyl)aminoacetate proceeds via a nucleophilic acyl substitution mechanism. The specific steps depend on whether ethyl oxalyl chloride or diethyl oxalate is used as the acylating agent.

Mechanism with Ethyl Oxalyl Chloride:

Nucleophilic Attack: The nitrogen atom of (2-methoxybenzyl)amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. This leads to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, such as triethylamine or another molecule of (2-methoxybenzyl)amine, removes a proton from the nitrogen atom to yield the final product, Ethyl (2-methoxybenzyl)aminoacetate, and the corresponding ammonium (B1175870) salt.

Mechanism with Diethyl Oxalate:

Nucleophilic Attack: Similar to the reaction with the acyl chloride, the (2-methoxybenzyl)amine attacks one of the ester carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of an ethoxide ion (EtO⁻) as the leaving group.

Proton Transfer: The ethoxide ion is a strong base and will deprotonate the positively charged nitrogen atom, or another molecule of the amine will act as the base, to give the final product and ethanol.

High-Throughput Synthesis Methodologies for Analogs of Ethyl (2-methoxybenzyl)aminoacetate

The synthetic routes to Ethyl (2-methoxybenzyl)aminoacetate are amenable to adaptation for high-throughput synthesis (HTS) to generate libraries of analogs for applications such as drug discovery. A divergent approach is particularly well-suited for HTS.

A common strategy would involve the use of a multi-well plate format (e.g., 96-well plates). A solution of a common acylating agent, such as ethyl oxalyl chloride or diethyl oxalate, would be dispensed into each well. Subsequently, a library of diverse benzylamine (B48309) derivatives would be added to the individual wells using automated liquid handling systems.

The reactions would be allowed to proceed, potentially with heating or agitation, after which a high-throughput workup and purification step could be employed. This might involve solid-phase extraction (SPE) or parallel purification techniques. The resulting library of oxamate analogs could then be screened for biological activity. This approach allows for the rapid exploration of the chemical space around the Ethyl (2-methoxybenzyl)aminoacetate scaffold.

Advanced Computational and Theoretical Studies of Ethyl 2 Methoxybenzyl Aminoacetate

Quantum Chemical Analysis of Electronic Structure and Reactivity of Ethyl (2-methoxybenzyl)aminoacetate

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For ethyl (2-methoxybenzyl)aminoacetate, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and reactivity. These calculations typically involve optimizing the molecular geometry to find its lowest energy state and then computing various electronic properties.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For ethyl (2-methoxybenzyl)aminoacetate, the HOMO is likely to be localized on the electron-rich 2-methoxybenzylamino moiety, particularly the aromatic ring and the nitrogen atom. The LUMO, conversely, is expected to be centered on the electron-deficient oxoacetate group, specifically the carbonyl carbons.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify low electron density (positive potential), susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be depicted as red, and the hydrogen atoms of the amine group would be blue.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of Ethyl (2-methoxybenzyl)aminoacetate

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Electronegativity (χ)3.85 eVMeasure of the power of an atom or group to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Chemical Softness (S)0.38 eV⁻¹Reciprocal of hardness, indicating higher reactivity

Note: The values in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

Conformational Landscape Exploration and Energetic Profiles of Ethyl (2-methoxybenzyl)aminoacetate

The biological and chemical activity of a flexible molecule like ethyl (2-methoxybenzyl)aminoacetate is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and determine their relative energies.

This exploration can be performed through systematic or stochastic searches. A systematic search involves rotating all rotatable bonds by a certain increment, while a stochastic search, like a Monte Carlo simulation, randomly samples the conformational space. The energies of the resulting conformers are then calculated using quantum mechanics or molecular mechanics methods.

A potential energy surface (PES) can be constructed by plotting the energy of the molecule as a function of one or more torsional angles. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

Table 2: Relative Energies of Low-Energy Conformers of Ethyl (2-methoxybenzyl)aminoacetate

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
1178°0.0065
265°1.2525
3-70°2.1010

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions Involving Ethyl (2-methoxybenzyl)aminoacetate

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how ethyl (2-methoxybenzyl)aminoacetate interacts with its environment, such as a solvent or other molecules.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over a period of nanoseconds or longer. The analysis of these trajectories can reveal stable intermolecular interactions, such as hydrogen bonds and van der Waals contacts.

For ethyl (2-methoxybenzyl)aminoacetate in an aqueous solution, the simulations would likely show the formation of hydrogen bonds between the solvent water molecules and the polar parts of the solute, namely the carbonyl oxygens, the ester oxygen, the methoxy oxygen, and the N-H group. The non-polar benzyl (B1604629) ring would likely be involved in hydrophobic interactions.

Radial distribution functions (RDFs) can be calculated from the MD trajectories to quantify the probability of finding a solvent atom at a certain distance from a solute atom. The peaks in the RDF indicate the positions of stable solvation shells.

In Silico Prediction of Binding Modes and Affinities of Ethyl (2-methoxybenzyl)aminoacetate with Biological Macromolecules (Non-Human Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule ligand to the active site of a protein.

For ethyl (2-methoxybenzyl)aminoacetate, docking studies could be performed with a non-human biological macromolecule, for example, an enzyme from a plant or fungus. The process involves generating a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a plausible binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The scoring function would also provide an estimate of the binding free energy, which can be used to rank different ligands or binding poses.

Table 3: Predicted Interactions and Binding Affinity of Ethyl (2-methoxybenzyl)aminoacetate with a Hypothetical Fungal Enzyme

Interacting ResidueInteraction TypeDistance (Å)
TYR 82Hydrogen Bond (with C=O)2.9
PHE 120π-π Stacking (with benzyl ring)3.5
LEU 45Hydrophobic (with ethyl group)4.1
Predicted Binding Affinity -7.8 kcal/mol

Note: This table contains hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Signatures and Reaction Energetics of Ethyl (2-methoxybenzyl)aminoacetate

DFT is a powerful tool for predicting various spectroscopic properties of molecules. dtic.mil By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the molecular structure.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Visible spectrum. core.ac.uk This can provide insights into the electronic transitions occurring within the molecule. arxiv.org

Furthermore, DFT can be used to study the energetics of chemical reactions involving ethyl (2-methoxybenzyl)aminoacetate. By calculating the energies of the reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. This information is crucial for understanding the reaction mechanism and predicting the reaction rate. For instance, the hydrolysis of the ester group or the amide bond could be investigated computationally.

Table 4: Predicted Vibrational Frequencies and UV-Vis Absorption of Ethyl (2-methoxybenzyl)aminoacetate

Spectroscopic FeaturePredicted ValueAssignment
IR Frequency1735 cm⁻¹C=O stretch (ester)
IR Frequency1680 cm⁻¹C=O stretch (amide)
IR Frequency3300 cm⁻¹N-H stretch
UV-Vis λmax275 nmπ-π* transition (aromatic ring)

Note: The values in this table are representative and based on typical DFT calculations for similar molecules.

Structure Activity Relationship Sar Investigations of Ethyl 2 Methoxybenzyl Aminoacetate Derivatives

Systematic Structural Modifications and Their Influence on Biological Function (Preclinical, Non-Human Models)

No preclinical studies detailing the systematic structural modifications of the Ethyl (2-methoxybenzyl)aminoacetate core and the subsequent effects on biological function in non-human models were found in the public domain. Research in this area would typically involve the synthesis of a series of analogs with variations in different parts of the molecule and testing them in various biological assays to determine the impact of these changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ethyl (2-methoxybenzyl)aminoacetate Analogs

The search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for analogs of Ethyl (2-methoxybenzyl)aminoacetate did not yield any relevant studies. QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity, and the absence of such models suggests a lack of a sufficiently large and well-characterized dataset of analogs for this particular scaffold.

Pharmacophore Generation and Mapping for the Ethyl (2-methoxybenzyl)amino](oxo)acetate Scaffold

Similarly, no research could be located on the generation and mapping of pharmacophores for the Ethyl (2-methoxybenzyl)aminoacetate scaffold. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. The development of such a model is contingent on the availability of a set of active compounds from which these key features can be abstracted.

Exploration of Isosteric Replacements and Bioisosteric Transformations in Ethyl (2-methoxybenzyl)amino](oxo)acetate Series

There is no available literature describing the exploration of isosteric or bioisosteric replacements for the Ethyl (2-methoxybenzyl)aminoacetate series. Such studies involve substituting certain atoms or groups within the molecule with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.

Impact of Stereochemistry on the Activity Profile of Ethyl (2-methoxybenzyl)amino](oxo)acetate Derivatives

Finally, the investigation did not uncover any studies on the impact of stereochemistry on the activity profile of derivatives of Ethyl (2-methoxybenzyl)aminoacetate. For chiral molecules, understanding the role of stereoisomers is crucial as they can exhibit significantly different biological activities.

Mechanistic Biology and Preclinical Efficacy Studies of Ethyl 2 Methoxybenzyl Aminoacetate in Non Human Systems

Identification and Validation of Molecular Targets for Ethyl (2-methoxybenzyl)aminoacetate (e.g., enzyme assays, protein binding studies)

No studies detailing the identification or validation of specific molecular targets for Ethyl (2-methoxybenzyl)aminoacetate are publicly available. Research efforts to determine its binding affinity to proteins or its effects in enzyme assays have not been reported.

Modulation of Enzyme Activity by Ethyl (2-methoxybenzyl)aminoacetate: Inhibition Kinetics and Specificity

There is no published data on the ability of Ethyl (2-methoxybenzyl)aminoacetate to modulate enzyme activity. Information regarding its inhibition kinetics, such as IC50 or Ki values, and its specificity for any particular enzyme is not available.

Cellular Mechanisms of Action of Ethyl (2-methoxybenzyl)aminoacetate in In Vitro Models (e.g., cell signaling pathways, phenotypic screening)

Investigations into the cellular mechanisms of action for Ethyl (2-methoxybenzyl)aminoacetate have not been documented. There are no reports on its effects on cell signaling pathways or any data from phenotypic screening assays.

In Vivo Pharmacodynamics and Efficacy Assessment of Ethyl (2-methoxybenzyl)aminoacetate in Animal Models (Excluding Safety/Toxicity Profiles)

No in vivo studies in animal models have been published that assess the pharmacodynamics or efficacy of Ethyl (2-methoxybenzyl)aminoacetate. Therefore, information on its biological effects and potential therapeutic efficacy in a living organism is currently absent from the scientific literature.

Investigation of Resistance Mechanisms to Ethyl (2-methoxybenzyl)aminoacetate in Biological Systems

Consistent with the lack of efficacy and mechanistic studies, there is no information available regarding the development of resistance to Ethyl (2-methoxybenzyl)aminoacetate in any biological system.

Design, Synthesis, and Biological Profiling of Novel Analogs and Prodrugs of Ethyl 2 Methoxybenzyl Aminoacetate

Rational Design Principles for Enhanced Target Selectivity and Potency of Ethyl (2-methoxybenzyl)aminoacetate Analogs

The rational design of analogs of ethyl (2-methoxybenzyl)aminoacetate is a meticulous process aimed at optimizing interactions with a specific biological target to improve selectivity and potency. This process is often guided by computational modeling and a deep understanding of the target's structure and mechanism of action. nih.gov

Key strategies in the rational design of these analogs include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different functional groups on the ethyl (2-methoxybenzyl)aminoacetate scaffold influence biological activity. By systematically altering substituents on the benzyl (B1604629) ring, such as the position and nature of the methoxy (B1213986) group or introducing other functionalities, researchers can map the chemical space required for optimal target engagement. For instance, moving the methoxy group from the ortho to the meta or para position can significantly impact binding affinity due to altered electronic and steric properties.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, the methoxy group could be replaced with other electron-donating groups like ethoxy or hydroxyl, or with bioisosteres such as a methylthio group, to fine-tune the electronic environment of the benzyl ring.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding to the target. This can lead to increased potency and selectivity by reducing the entropic penalty of binding.

Target-Specific Moieties: Incorporating chemical motifs known to interact with specific residues in the target's active site can significantly enhance selectivity. For example, if the target protein has a known hydrogen bond donor, an acceptor group can be strategically placed on the analog to form a favorable interaction.

Computational tools play a crucial role in this design phase. Molecular docking simulations can predict how different analogs will bind to a target protein, providing insights into potential binding modes and affinities. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the analogs with their biological activity, further guiding the design of more potent and selective compounds.

Synthetic Methodologies for Diverse Libraries of Ethyl (2-methoxybenzyl)aminoacetate Derivatives

The synthesis of a diverse library of ethyl (2-methoxybenzyl)aminoacetate derivatives is essential for comprehensive SAR studies. Combinatorial chemistry and parallel synthesis are often employed to efficiently generate a large number of analogs.

A common synthetic route to N-substituted oxamic acid esters involves the reaction of an amine with an oxalyl chloride derivative. For the synthesis of ethyl (2-methoxybenzyl)aminoacetate and its analogs, a typical approach would be the reaction of 2-methoxybenzylamine (B130920) with ethyl oxalyl chloride.

To generate a diverse library, a variety of substituted benzylamines can be used as starting materials. These can be commercially available or synthesized through established methods. The general synthetic scheme allows for the introduction of diversity at the benzyl ring.

General Synthetic Scheme:

Microwave-assisted synthesis can be employed to accelerate reaction times and improve yields, facilitating the rapid generation of a library of compounds. nih.gov Purification of the synthesized compounds is typically achieved through techniques such as column chromatography or recrystallization. The structural identity and purity of each analog are confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

Comparative Preclinical Biological Screening and Lead Optimization of Analog Series

Once a library of ethyl (2-methoxybenzyl)aminoacetate analogs has been synthesized, the next crucial step is to screen them for biological activity. This preclinical screening is designed to identify "hit" compounds with promising activity and to select "lead" compounds for further development.

The screening process typically involves a tiered approach:

Primary Screening: All synthesized analogs are initially tested in a high-throughput screening (HTS) assay to assess their activity against the intended biological target. This could be an enzyme inhibition assay, a cell-based assay measuring a specific cellular response, or a receptor binding assay.

Secondary Screening: "Hit" compounds from the primary screen are then subjected to more detailed secondary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their selectivity against related targets.

Lead Optimization: Promising "hit" compounds are selected as "leads" for optimization. This involves further rounds of chemical modification to improve their potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. altasciences.comnih.gov

The data obtained from these screening assays are used to build and refine SAR models. This iterative process of design, synthesis, and testing is central to the lead optimization process.

Hypothetical Screening Data for a Series of Analogs:

Compound IDR-group on Benzyl RingPrimary Screen Activity (% Inhibition at 10 µM)IC50 (µM)
EM-001 2-OCH3 (Parent)558.2
EM-002 3-OCH34812.5
EM-003 4-OCH3655.1
EM-004 2-Cl723.8
EM-005 4-F684.5

This hypothetical data suggests that moving the methoxy group to the para position (EM-003) or replacing it with a halogen (EM-004, EM-005) could lead to increased potency. Such findings would guide the synthesis of a second generation of analogs with further modifications at these positions.

Prodrug Strategies for Improved Pharmacokinetic Properties (Excluding Dosage/Administration Data)

Even a highly potent and selective compound may fail in clinical development due to poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism. Prodrug strategies are employed to overcome these limitations by temporarily modifying the active drug molecule. mdpi.com

For ethyl (2-methoxybenzyl)aminoacetate analogs, a common prodrug approach would be to modify the ethyl ester group. The ester functionality itself can be considered a prodrug moiety, as it can be hydrolyzed by esterases in the body to release the corresponding carboxylic acid, which may be the active form of the drug.

Key prodrug strategies that could be applied include:

Varying the Ester Moiety: Replacing the ethyl group with other alkyl or aryl groups can modulate the rate of hydrolysis, thereby controlling the release of the active drug. For example, a bulkier ester group may be hydrolyzed more slowly, leading to a longer duration of action.

Amino Acid Conjugates: Attaching an amino acid to the carboxylic acid part of the molecule (after hydrolysis of the ethyl ester) can create a prodrug that is recognized by amino acid transporters in the intestine, thereby enhancing oral absorption. nih.gov

Phosphate (B84403) Esters: Introducing a phosphate group can significantly increase the aqueous solubility of a compound, which can be beneficial for formulation. These phosphate esters are then cleaved by phosphatases in the body to release the active drug.

The design of a successful prodrug requires a careful balance between stability at the site of administration and efficient conversion to the active drug at the site of action. The choice of the promoiety depends on the specific pharmacokinetic barrier that needs to be overcome.

Applications of Ethyl 2 Methoxybenzyl Aminoacetate in Advanced Organic Synthesis

Ethyl (2-methoxybenzyl)aminoacetate as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no available scientific literature that describes the use of Ethyl (2-methoxybenzyl)aminoacetate as a chiral auxiliary or as a ligand in asymmetric catalysis. For a molecule to function as a chiral auxiliary, it must itself be chiral and be used to introduce stereoselectivity in a reaction, a property not inherent to the achiral structure of Ethyl (2-methoxybenzyl)aminoacetate. While it could potentially be a precursor to a chiral ligand, no such synthesis or application has been reported.

Utilization of Ethyl (2-methoxybenzyl)aminoacetate in Multi-Component Reactions

No specific examples or studies detailing the use of Ethyl (2-methoxybenzyl)aminoacetate as a component in multi-component reactions (MCRs) such as the Ugi or Passerini reactions have been found in the reviewed literature. While α-amino esters and primary amines are common reactants in these types of transformations, the specific reactivity and utility of this particular compound in MCRs have not been documented.

Role of Ethyl (2-methoxybenzyl)aminoacetate in Natural Product Synthesis or Medicinal Chemistry Scaffolds

There is no documented evidence of Ethyl (2-methoxybenzyl)aminoacetate being utilized as a building block or intermediate in the total synthesis of natural products. Similarly, its application in the construction of medicinal chemistry scaffolds has not been reported in the available scientific literature. While the 2-methoxybenzylamine (B130920) moiety is present in some biologically active compounds, the specific contribution of the ethyl oxamate (B1226882) portion in this context remains unexplored.

Future Research Trajectories and Broader Impact of Ethyl 2 Methoxybenzyl Aminoacetate Investigations

Emerging Technologies for the Discovery and Development of Ethyl (2-methoxybenzyl)aminoacetate Analogs

The discovery and development of novel analogs of Ethyl (2-methoxybenzyl)aminoacetate with enhanced efficacy and specificity are critical for advancing its therapeutic prospects. Several emerging technologies are set to revolutionize this process.

High-throughput screening (HTS) is a foundational technology that enables the rapid testing of large libraries of chemical compounds for their biological activity against a specific target. bmglabtech.comwikipedia.org In the context of Ethyl (2-methoxybenzyl)aminoacetate, HTS can be employed to screen extensive compound libraries to identify analogs with improved pharmacological profiles. bmglabtech.com This automated process allows for the evaluation of millions of compounds in a short period, significantly accelerating the initial stages of drug discovery. wikipedia.org

DNA-Encoded Library (DEL) technology represents another powerful tool for the discovery of novel analogs. This method involves the synthesis of vast libraries of compounds, each tagged with a unique DNA barcode. The entire library can then be screened against a protein target in a single solution. Analogs that bind to the target can be identified by sequencing their DNA tags. This technology offers a highly efficient and cost-effective approach to exploring a vast chemical space for new derivatives of Ethyl (2-methoxybenzyl)aminoacetate.

Fragment-Based Drug Discovery (FBDD) is a technique that starts with the identification of small chemical fragments that bind weakly to the target protein. These fragments are then grown or combined to create a more potent lead compound. For Ethyl (2-methoxybenzyl)aminoacetate, FBDD could be used to identify key binding interactions and guide the rational design of more effective analogs.

Finally, advancements in structural biology, such as cryo-electron microscopy (cryo-EM), are providing unprecedented insights into the three-dimensional structures of drug targets. nih.gov This information is invaluable for structure-based drug design (SBDD), allowing for the precise design of Ethyl (2-methoxybenzyl)aminoacetate analogs that fit perfectly into the target's binding site, thereby maximizing potency and selectivity. nih.gov

Table 1: Emerging Technologies for Analog Discovery

Technology Description Application to Ethyl (2-methoxybenzyl)aminoacetate
High-Throughput Screening (HTS) Automated testing of large compound libraries for biological activity. bmglabtech.com Rapidly screen for analogs with improved efficacy and safety profiles.
DNA-Encoded Library (DEL) Technology Screening of vast libraries of DNA-barcoded compounds against a target. Efficiently explore a large chemical space for novel binding scaffolds.
Fragment-Based Drug Discovery (FBDD) Identifying and growing small, weakly binding chemical fragments. Guide the rational design of potent and selective analogs based on key interactions.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure determination of biological macromolecules. nih.gov Enable precise structure-based design of analogs with optimal target engagement. nih.gov

Potential for Repurposing or Novel Therapeutic Indications of Ethyl (2-methoxybenzyl)aminoacetate (Preclinical Scope)

Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a significantly faster and more cost-effective route to market compared to traditional drug development. frontiersin.orgresearchgate.net For Ethyl (2-methoxybenzyl)aminoacetate, a compound with a known synthesis, exploring its potential for repurposing is a logical and promising research avenue.

In silico screening and computational approaches are at the forefront of modern drug repurposing efforts. nih.govnih.gov These methods use computer algorithms to predict potential interactions between a drug and a wide range of biological targets. nih.gov By screening large databases of protein structures and disease-related pathways, researchers can generate hypotheses about new therapeutic indications for Ethyl (2-methoxybenzyl)aminoacetate. nih.gov This approach can significantly narrow down the experimental validation required, saving time and resources. frontiersin.org

The process of in silico repurposing typically involves several key steps:

Target Identification: Identifying potential new protein targets for the compound based on its chemical structure and known activities.

Molecular Docking: Simulating the binding of the compound to the identified targets to predict binding affinity and mode. nih.gov

Pathway Analysis: Analyzing the biological pathways associated with the predicted targets to understand the potential therapeutic effects.

Preclinical Validation: Experimentally testing the most promising predictions in cell-based and animal models of the new disease indication.

Given the structural features of Ethyl (2-methoxybenzyl)aminoacetate, it could be computationally screened against targets involved in a variety of diseases, such as inflammatory disorders, neurodegenerative diseases, or certain types of cancer. The existing safety and manufacturing data for the compound would provide a significant advantage in its development for a new indication. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Research on Ethyl (2-methoxybenzyl)aminoacetate

Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery and development process. jddtonline.inforesearchgate.net For a compound like Ethyl (2-methoxybenzyl)aminoacetate, these technologies can be leveraged to accelerate research and improve the probability of success.

Machine learning algorithms can also be used to predict the biological activity and physicochemical properties of compounds. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the therapeutic efficacy of new Ethyl (2-methoxybenzyl)aminoacetate analogs based on their chemical structure. Similarly, ML models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and eliminate unpromising candidates early in the development process. jddtonline.info

The integration of AI and ML into the research pipeline for Ethyl (2-methoxybenzyl)aminoacetate can be summarized in the following table:

Table 2: Applications of AI and Machine Learning

Application Area AI/ML Technique Potential Impact on Research
Novel Analog Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) oup.com De novo design of molecules with optimized properties. oup.commedium.com
Activity Prediction Quantitative Structure-Activity Relationship (QSAR) models Predict the biological activity of new analogs without the need for synthesis and testing.
ADMET Prediction Deep Neural Networks, Support Vector Machines Early identification of compounds with poor pharmacokinetic or toxicity profiles. jddtonline.info
Target Identification Network-based algorithms, Deep Learning Predict new biological targets and potential repurposing opportunities.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of Ethyl (2-methoxybenzyl)aminoacetate

The pharmaceutical industry is increasingly adopting green and sustainable chemistry principles to minimize its environmental impact. mdpi.comresearchgate.net The synthesis and application of Ethyl (2-methoxybenzyl)aminoacetate present several opportunities to incorporate these principles.

The twelve principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. researchgate.net For the synthesis of Ethyl (2-methoxybenzyl)aminoacetate, key areas of focus include:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. jocpr.com Replacing them with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents can significantly reduce the environmental footprint of the synthesis. researchgate.netneuroquantology.comwikipedia.org

Catalysis: The use of catalysts, particularly biocatalysts (enzymes) or heterogeneous catalysts, can lead to more efficient and selective reactions. jddhs.com Catalytic reactions often require milder conditions and generate less waste compared to stoichiometric reactions. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This reduces the generation of byproducts and waste.

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow synthesis can offer numerous advantages, including better process control, improved safety, and reduced waste generation. This approach is particularly well-suited for the large-scale production of pharmaceutical intermediates like Ethyl (2-methoxybenzyl)aminoacetate.

By integrating these green chemistry approaches, the synthesis of Ethyl (2-methoxybenzyl)aminoacetate can be made more sustainable, cost-effective, and environmentally responsible.

Table 3: Green Chemistry Principles in Synthesis

Green Chemistry Principle Application in Synthesis of Ethyl (2-methoxybenzyl)aminoacetate
Prevention Design synthetic pathways to minimize waste generation.
Atom Economy Maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity.
Designing Safer Chemicals Design the final product to have minimal toxicity.
Safer Solvents and Auxiliaries Utilize green solvents like water or bio-solvents. researchgate.net
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Source starting materials from renewable resources.
Reduce Derivatives Minimize the use of protecting groups to reduce synthetic steps.
Catalysis Employ catalytic reagents in place of stoichiometric ones. jddhs.com
Design for Degradation Design the compound to break down into innocuous products after use.
Real-time analysis for Pollution Prevention Monitor reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choose substances and forms of substances that minimize the potential for chemical accidents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl (2-methoxybenzyl)aminoacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 2-methoxybenzylamine with ethyl oxoacetate derivatives. Key parameters include:

  • Solvent Choice : Anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis .
  • Catalysts : Use of base catalysts (e.g., triethylamine) to deprotonate intermediates and accelerate nucleophilic attack .
  • Temperature : Maintain 0–5°C during reagent mixing to suppress side reactions, followed by room-temperature stirring for 12–24 hours .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

Q. How is the molecular structure of Ethyl (2-methoxybenzyl)aminoacetate characterized experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement to resolve bond lengths, angles, and hydrogen-bonding networks . For example, the oxoacetate moiety typically exhibits planar geometry with C=O bond lengths of ~1.21 Å .
  • Spectroscopy :
  • NMR : ¹H NMR in CDCl₃ shows characteristic signals: δ 1.3–1.4 ppm (ester CH₃), δ 4.2–4.4 ppm (OCH₂CH₃), and δ 6.8–7.4 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z = 265.1 (C₁₂H₁₅NO₄⁺) .

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity of Ethyl (2-methoxybenzyl)aminoacetate in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model transition states and activation energies for reactions (e.g., hydrolysis or substitution at the oxoacetate group) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Solvent Effects : COSMO-RS simulations to assess solvent polarity impacts on reaction kinetics .

Q. How can contradictions in biological activity data for Ethyl (2-methoxybenzyl)aminoacetate derivatives be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methoxy with hydroxy or halogens) and test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Dose-Response Curves : Use IC₅₀ values from enzymatic assays to quantify potency variations. For example, a para-methoxy analog may show 10-fold higher activity than ortho-substituted derivatives due to steric effects .
  • Statistical Analysis : Multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. What experimental and computational approaches validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina to simulate binding poses in protein active sites (e.g., kinase domains). Key interactions include hydrogen bonds between the oxoacetate group and Arg/Lys residues .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
  • Pharmacokinetic Profiling : LC-MS/MS to assess metabolic stability in liver microsomes and plasma protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.